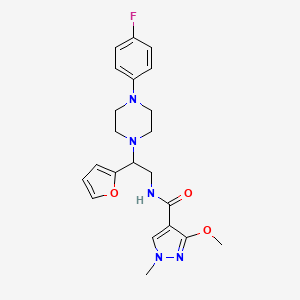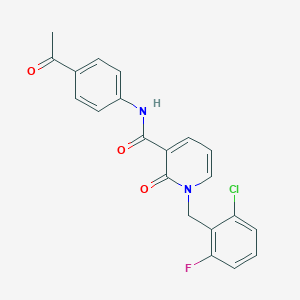
2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-phenyl-2-(prop-2-enoylamino)propanamide, also known as MPPP, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a synthetic analog of the naturally occurring opioid peptide, beta-endorphin, and has been found to have potent analgesic properties.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
A method involving electrospray ionization mass spectrometry (ESI-MS) combined with Soxhlet apparatus was reported for the detection of flutamide (a closely related compound, with anti-androgenic activity used in prostate cancer treatment) in pharmaceutical forms. The propanamide moiety plays a crucial role in structure elucidation, with diagnostic ions producing fingerprint maps for identifying flutamide in unknown samples, potentially aiding in metabolite studies of the drug (Khan et al., 2015).
Anticancer Activity
A series of derivatives based on the Michael reaction of acrylic acid with parent substrates exhibited significant anticancer activity. These compounds were tested against human HCT-116 and MCF-7 cell lines, demonstrating promising IC50 values. The quinoxaline ring, bearing a peptidomimetic side chain, was identified as a suitable scaffold for anticancer activity, highlighting the potential of propanamide derivatives in cancer research (El Rayes et al., 2019).
Molecular Imaging
Propanamide derivatives were synthesized and evaluated as selective androgen receptor modulator (SARM) radioligands for prostate cancer imaging. These derivatives, labeled with carbon-11, were developed for positron emission tomography (PET) imaging, showcasing the utility of propanamide derivatives in developing diagnostic tools for cancer detection (Gao et al., 2011).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) were studied in rats, providing insights into the compound's absorption, clearance, distribution, and extensive metabolism. This research sheds light on the desirable pharmacokinetic characteristics of propanamide derivatives for preclinical studies, contributing to the understanding of SARMs' behavior in biological systems (Wu et al., 2006).
Quantum Chemical Studies
Quantum chemical studies on bicalutamide, another related compound used in treating prostate cancer, were conducted to understand its steric energy and most energetically favorable conformation. These studies contribute to the molecular design and optimization of anti-androgen drugs, providing a basis for developing more effective therapeutic agents (Otuokere & Amaku, 2015).
Eigenschaften
IUPAC Name |
2-methyl-N-phenyl-2-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-11(16)15-13(2,3)12(17)14-10-8-6-5-7-9-10/h4-9H,1H2,2-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAPGTFMSWOOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl N,N-dimethylcarbamate](/img/structure/B2626181.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B2626182.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2626184.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol](/img/structure/B2626188.png)
![N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2626190.png)
![3-Methyl-5-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2626191.png)

![Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2626197.png)